2-Bromo-1,3,4-trifluorobenzene
Description
Significance of Halogenated Benzenes in Contemporary Organic Synthesis
Halogenated benzenes are a cornerstone of contemporary organic synthesis, serving as versatile precursors for a wide range of more complex molecules. numberanalytics.comstudymind.co.uk The introduction of a halogen atom onto a benzene (B151609) ring fundamentally alters its electronic properties and reactivity, providing a synthetic "handle" for further functionalization. numberanalytics.com This process, known as halogenation, is a fundamental reaction in organic chemistry. numberanalytics.compearson.com
These compounds are crucial intermediates in the production of numerous high-value products, including pharmaceuticals, agrochemicals, dyes, and advanced polymers. numberanalytics.com The carbon-halogen bond can be readily transformed through various cross-coupling reactions, nucleophilic substitutions, and metallation reactions, allowing for the construction of intricate molecular architectures. The specific halogen atom (F, Cl, Br, I) and its position on the aromatic ring dictate the compound's reactivity, enabling chemists to strategically design synthetic pathways. chemistrysteps.com For instance, while fluorine is generally too reactive for many aromatic substitutions, bromo and chloro derivatives are ideal for reactions like Friedel-Crafts alkylation and acylation. chemistrysteps.com
Role of 2-Bromo-1,3,4-trifluorobenzene (B71589) as a Versatile Synthetic Intermediate
This compound (C₆H₂BrF₃) has emerged as a particularly valuable building block in synthetic chemistry. smolecule.com Its unique substitution pattern, featuring a reactive bromine atom and three electron-withdrawing fluorine atoms, makes it an ideal intermediate for creating complex, highly functionalized molecules. smolecule.com This compound finds utility in the synthesis of pharmaceuticals, agricultural chemicals, and advanced materials. smolecule.com
The bromine atom serves as an excellent leaving group in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. smolecule.com Notable applications include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for functionalizing this compound, using the bromine atom to form new carbon-carbon bonds. smolecule.com
Ullmann-Type Heterocycle Formation: The compound is used in copper-catalyzed reactions to synthesize nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. smolecule.com
The presence of the trifluorinated ring system also imparts specific properties to the final products, often enhancing metabolic stability, binding affinity, or lipophilicity, which are critical parameters in drug design.
Structural Features and Their Impact on Reactivity Profiles within Trifluorobromobenzenes
The reactivity of this compound is a direct consequence of its distinct structural features. The benzene ring is substituted with one bromine atom and three fluorine atoms. The high electronegativity of the fluorine atoms significantly influences the electronic environment of the aromatic ring. smolecule.com
This electron-withdrawing effect has a dual impact. Firstly, it activates the aryl bromide bond towards nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. smolecule.com The fluorine substituents enhance the rate of such reactions. Secondly, in the context of electrophilic aromatic substitution, halogens are generally considered deactivating groups, yet they direct incoming electrophiles to the ortho and para positions. chemistrysteps.com The interplay between the bromine and the three fluorine atoms creates a unique reactivity profile that chemists can exploit for regioselective synthesis.
The synthesis of this compound itself can be achieved through methods such as the electrophilic bromination of 1,3,4-trifluorobenzene or the diazotization of 2-amino-1,3,4-trifluorobenzene. smolecule.com
Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 176793-04-7 nih.gov |
| Molecular Formula | C₆H₂BrF₃ nih.gov |
| Molecular Weight | 210.98 g/mol nih.gov |
| Appearance | Colorless to pale yellow liquid chembk.com |
| Boiling Point | ~133 °C chembk.com |
| Density | ~1.866 g/cm³ chembk.com |
| IUPAC Name | this compound nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1,2,4-trifluorobenzene (B1293510) google.com |
| 1-bromo-2,4,5-trifluorobenzene (B152817) google.com |
| 2-amino-1,3,4-trifluorobenzene smolecule.com |
| This compound |
| 2-bromobenzene chembk.com |
| Benzamide smolecule.com |
| Benzene pearson.com |
| Bromine pearson.com |
| Bromobenzene numberanalytics.com |
| Carbon tetrachloride google.com |
| Chloroform google.com |
| Chlorobenzene numberanalytics.com |
| Copper(I) iodide smolecule.com |
| Cuprous chloride chembk.com |
| Cuprous fluoride (B91410) chembk.com |
| N-phenylbenzamide smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXDCSHYHIOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938856 | |
| Record name | 2-Bromo-1,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176793-04-7 | |
| Record name | 2-Bromo-1,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 1,3,4 Trifluorobenzene and Positional Isomers
Regioselective Electrophilic Aromatic Bromination of Trifluorobenzenes
Electrophilic aromatic bromination is a fundamental method for the direct introduction of a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring. In the case of trifluorobenzenes, the fluorine atoms are deactivating ortho-para directors, which can lead to a mixture of products, making regioselective synthesis challenging.
Catalyzed Halogenation Protocols (e.g., Fe/Br₂ or FeBr₃ catalysis)
To enhance the electrophilicity of bromine and control the regioselectivity, Lewis acid catalysts such as iron(III) bromide (FeBr₃) or iron powder, which generates the catalyst in situ, are commonly employed. google.com These catalysts polarize the Br-Br bond, creating a more potent electrophile that can attack the electron-deficient trifluorinated ring.
A notable example is the synthesis of 1-bromo-2,4,5-trifluorobenzene (B152817) from 1,2,4-trifluorobenzene (B1293510). This process involves the use of iron powder as a catalyst in an organic solvent like carbon tetrachloride. The reaction proceeds by the slow addition of liquid bromine to a heated mixture of 1,2,4-trifluorobenzene and iron powder. google.com The regioselectivity is dictated by the directing effects of the fluorine atoms, leading to the substitution at the C5 position.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1,2,4-Trifluorobenzene | Fe powder, Br₂, CCl₄, 43–48°C to 82–102°C | 1-Bromo-2,4,5-trifluorobenzene | High | google.com |
Mechanistic Considerations in Bromination Processes
The mechanism of electrophilic aromatic bromination involves the attack of the polarized bromine on the π-electron system of the trifluorobenzene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The fluorine atoms, being electron-withdrawing, destabilize this intermediate, thus slowing down the reaction rate compared to benzene. However, their ability to donate a lone pair of electrons through resonance can stabilize the positive charge, particularly when the attack is at the ortho or para positions. The final step involves the loss of a proton from the sigma complex to restore aromaticity and yield the brominated product. The regiochemical outcome is a result of the relative stabilities of the possible Wheland intermediates. rsc.org
Precursor Transformation via Diazotization-Sandmeyer Reactions for Bromobenzene Derivatives
The Sandmeyer reaction provides an indirect route to aryl bromides from the corresponding anilines. wikipedia.org This multi-step process involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide catalyst. organic-chemistry.org This methodology is particularly useful for synthesizing isomers that are not easily accessible through direct bromination.
For instance, 1-bromo-3,5-difluorobenzene (B42898) can be prepared in high yield from 3,5-difluoroaniline. The process involves the diazotization of the aniline (B41778) with sodium nitrite (B80452) in the presence of hydrobromic acid at low temperatures, followed by the copper(I) bromide-catalyzed decomposition of the resulting diazonium salt. google.com
A related transformation is the synthesis of 3,4,5-trifluorobromobenzene from 2,3,4-trifluoroaniline. This involves an initial bromination of the aniline, followed by diazotization and a subsequent deamination reaction, which can be considered a variation of the Sandmeyer reaction. google.com
| Precursor | Reaction Sequence | Product | Reference |
| 3,5-Difluoroaniline | 1. NaNO₂, HBr (diazotization) 2. CuBr (Sandmeyer) | 1-Bromo-3,5-difluorobenzene | google.com |
| 2,3,4-Trifluoroaniline | 1. Bromination 2. Diazotization 3. Deamination | 3,4,5-Trifluorobromobenzene | google.com |
Nucleophilic Aromatic Substitution (SNAr) Approaches to Functionalized Bromotrifluorobenzenes
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com In the context of bromotrifluorobenzenes, SNAr can be employed to either introduce a bromine atom by displacing another leaving group or to displace a fluorine atom in a polyfluorinated system.
Strategies for Bromine Introduction or Fluorine Displacement
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group significantly accelerates the reaction. libretexts.org
While direct displacement of a fluorine atom by a bromide nucleophile is challenging due to the high strength of the C-F bond, it is possible in highly activated systems. For instance, in polyfluorobromobenzenes, competition between the loss of fluoride (B91410) and bromide can be observed in the gas phase. nih.gov In synthetic applications, it is more common to see a fluorine atom displaced by other nucleophiles in a bromofluoroaromatic compound that is already activated by other substituents. Conversely, a more labile leaving group can be displaced by a bromide ion in a suitably activated trifluorobenzene derivative.
Nitration and Further Functionalization of Bromodifluorobenzene Systems
The nitration of bromodifluorobenzene substrates provides a pathway to more complex and functionalized bromotrifluorobenzene derivatives. The introduction of a nitro group not only modifies the electronic properties of the aromatic ring but also serves as a handle for further transformations.
The nitration of 1-bromo-2,4-difluorobenzene, for example, can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The regioselectivity of the nitration is directed by the existing substituents. The bromine atom is an ortho-para director, while the fluorine atoms are also ortho-para directing but deactivating. The interplay of these directing effects determines the position of the incoming nitro group, leading to the formation of 1-bromo-2,4-difluoro-5-nitrobenzene. chemicalbook.com
| Starting Material | Reagents and Conditions | Product | Reference |
| 1-Bromo-2,4-difluorobenzene | conc. HNO₃, conc. H₂SO₄, 0°C | 1-Bromo-2,4-difluoro-5-nitrobenzene | chemicalbook.com |
The resulting nitrobromodifluorobenzene can then undergo further functionalization. The nitro group can be reduced to an amine, which can then be converted to a variety of other functional groups via diazotization. The bromine atom can participate in cross-coupling reactions, and the fluorine atoms can potentially be displaced by nucleophiles under SNAr conditions, especially with the activating effect of the nitro group. This multi-step approach allows for the synthesis of a wide range of highly substituted and functionalized aromatic compounds.
Continuous-Flow Synthesis Systems for Enhanced Reaction Efficiency
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, including fluorinated aromatic compounds. rsc.orgmit.edu This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater control over reaction parameters. mit.eduresearchgate.net The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is crucial for rapid and exothermic reactions often encountered in the synthesis of halogenated compounds. researchgate.net
For the synthesis of bromotrifluorobenzene isomers, such as 1-bromo-2,4,5-trifluorobenzene, continuous-flow systems have been successfully developed. researchgate.net In one such system, a microreactor is used for the bromination of 1,2,4-trifluorobenzene using bromine (Br₂) with an in-situ generated iron(III) bromide (FeBr₃) catalyst. researchgate.net This approach is efficient, allowing for the synthesis of the target compound in high yields within minutes. researchgate.net The use of flow chemistry can also be applied to the synthesis of other fluorinated aromatics through processes like benzyne (B1209423) fluorination, which sees a significant reduction in reaction times and an increase in yields compared to batch conditions. nih.gov
The benefits of employing continuous-flow systems in the synthesis of compounds like 2-bromo-1,3,4-trifluorobenzene (B71589) and its isomers include:
Improved Safety: Handling of hazardous reagents like bromine is safer in the small, enclosed volumes of a flow reactor. mit.edu
Enhanced Reaction Control: Precise control over residence time, temperature, and stoichiometry leads to better selectivity and reproducibility.
Increased Efficiency: The rapid heat and mass transfer in microreactors can lead to significantly shorter reaction times and higher space-time yields. researchgate.net
Scalability: Scaling up production is often more straightforward in flow systems by extending the operation time or by using parallel reactor setups. researchgate.net
Optimization of Reaction Conditions and Catalyst Selection for High Yield and Purity
The yield and purity of this compound and its positional isomers are highly dependent on the careful optimization of reaction conditions and the selection of an appropriate catalyst. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants and catalysts.
The synthesis of 1-bromo-2,4,5-trifluorobenzene, a positional isomer of the target compound, provides a case study in reaction optimization. A patented method involves the bromination of 1,2,4-trifluorobenzene using liquid bromine. google.com The optimization of this process is detailed in the table below.
| Parameter | Condition | Impact on Yield and Purity |
|---|---|---|
| Starting Material | 1,2,4-trifluorobenzene | Direct precursor to the brominated product. google.com |
| Temperature | 43-48°C (Bromine Addition) | Staged temperature profile is crucial for controlling the reaction rate and minimizing side products. google.com |
| 82-102°C (Reaction Completion) | ||
| Catalyst | Iron powder (forms FeBr₃ in situ) | A Lewis acid catalyst is necessary for the electrophilic aromatic substitution of the deactivated fluorobenzene (B45895) ring. google.comgoogle.com |
| Initiator | Azobisisobutyronitrile (AIBN) | Used to facilitate the reaction, particularly in the higher temperature phase. google.com |
| Molar Ratio (Substrate:Br₂:Fe:AIBN) | 1 : 1 : 0.036 : 0.004 | Precise stoichiometry is key to maximizing conversion and preventing over-bromination. google.com |
| Solvent | Carbon tetrachloride or Chloroform | Provides a suitable medium for the reaction. google.com |
Catalyst selection is critical for achieving high regioselectivity in the bromination of trifluorobenzenes. Due to the electron-withdrawing nature of fluorine atoms, the benzene ring is deactivated towards electrophilic substitution, necessitating the use of a catalyst. google.com Lewis acids, such as iron(III) bromide (FeBr₃) generated in situ from iron powder and bromine, are commonly employed. google.com
For achieving high para-selectivity in the bromination of fluorinated benzenes, shape-selective catalysts like HY or HM zeolites in combination with a Lewis acid have been shown to be effective. google.com The porous structure of zeolites can sterically hinder the formation of ortho- and meta-isomers, thereby favoring the para-substituted product. google.com The optimization of catalyst systems, including the ratio of zeolite to Lewis acid and the reaction temperature, is essential for maximizing the yield of the desired isomer. google.com
Elucidating the Reactivity and Reaction Mechanisms of 2 Bromo 1,3,4 Trifluorobenzene
Nucleophilic Aromatic Substitution (SNAr) Studies
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted aromatic compounds. In the case of polyhalogenated benzenes like 2-Bromo-1,3,4-trifluorobenzene (B71589), the strong inductive electron-withdrawing effect of the fluorine atoms activates the aromatic ring toward attack by nucleophiles.
In nucleophilic aromatic substitution reactions on polyhalogenated aromatic rings containing different halogens, the displacement of bromine is generally not the favored pathway when fluorine is also present. The reactivity trend in SNAr for halogens is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine creates a more polarized C-F bond and a more electrophilic carbon center, making it the preferred site for nucleophilic attack. Therefore, pathways involving the direct displacement of the bromine atom in this compound are less common compared to the displacement of a fluorine atom.
Research on the reactions of polyfluorobenzenes with nucleophilic reagents has shown that fluorine is replaced in preference to bromine or iodine. nih.gov This selectivity is a well-established principle in the chemistry of polyfluoroaromatic compounds. nih.gov The mechanism proceeds via an addition-elimination pathway, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The strong inductive effect of the multiple fluorine atoms stabilizes this negatively charged intermediate, facilitating the reaction. Subsequently, a fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. The specific fluorine atom that is displaced is determined by the combined electronic effects of the other ring substituents (both fluorine and bromine), which influence the stability of the intermediate.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, where aryl halides such as this compound serve as key electrophilic partners.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. researchgate.net This reaction has become one of the most efficient methods for constructing biaryl structures, which are important in pharmaceuticals and advanced materials. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product. nih.gov The reaction's success with fluorinated compounds has been demonstrated, with studies showing efficient coupling of various fluorinated aryl bromides. mdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, often improves catalyst activity and stability, allowing reactions to proceed under mild conditions. nih.govacs.org
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Electrophile |
| Boronic Acid | Phenylboronic acid | Nucleophilic Partner |
| Catalyst | Pd(OAc)₂ with SPhos ligand | Catalyzes C-C bond formation |
| Base | K₃PO₄ | Activates boronic acid |
| Solvent | Toluene/Water | Reaction Medium |
| Temperature | Room Temperature to 100 °C | Provides activation energy |
The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A major advantage of the Stille reaction is the stability of organotin reagents to air and moisture and their tolerance of a wide variety of functional groups. sigmaaldrich.comorgsyn.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Aryl bromides are common electrophiles used in this process. wikipedia.org To enhance reaction rates, additives such as copper(I) iodide (CuI) can be employed, which are believed to facilitate the transmetalation step. harvard.edu
Table 2: Illustrative Conditions for Stille Coupling of an Aryl Bromide
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Electrophile |
| Organostannane | Tributyl(vinyl)stannane | Nucleophilic Partner |
| Catalyst | Pd(PPh₃)₄ | Catalyzes C-C bond formation |
| Additive | CuI (optional) | Rate enhancement |
| Solvent | DMF or THF | Reaction Medium |
| Temperature | 60–110 °C | Provides activation energy |
The reactivity of the carbon-bromine bond in this compound also allows its participation in other significant palladium-catalyzed cross-coupling reactions.
Heck Reaction : This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is catalyzed by a palladium complex in the presence of a base. wikipedia.org It offers a direct method for the arylation of olefins.
Sonogashira Coupling : This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, allowing for the synthesis of arylalkynes. libretexts.orgjk-sci.com
Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base. libretexts.orgwikipedia.org This methodology provides a powerful route to synthesize aryl amines from precursors like this compound. organic-chemistry.org
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic Aromatic Substitution (EAS) represents a fundamental class of reactions for aromatic compounds. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of the benzene (B151609) ring towards EAS is significantly influenced by the nature of the substituents it carries. ijrar.org Substituents can be classified as either activating, which increase the reaction rate compared to benzene, or deactivating, which decrease the rate. wikipedia.org They also direct the incoming electrophile to specific positions on the ring. ijrar.org
Regioselectivity Directed by Halogen Substituents
In the case of this compound, the regioselectivity of EAS reactions is governed by the four halogen substituents. Halogens are a unique class of substituents in that they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com This directing effect is a consequence of the resonance stabilization they provide to the carbocation intermediate, known as an arenium ion or sigma complex, which is formed during the reaction. youtube.comlibretexts.org Although halogens inductively withdraw electron density from the ring, they can donate a lone pair of electrons through resonance, which stabilizes the positive charge of the intermediate. youtube.com This resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen. libretexts.org
For this compound, the directing effects of the individual halogens are additive:
F at C1: Directs to C2 (occupied) and C6.
Br at C2: Directs ortho to C1 and C3 (both occupied) and para to C5.
F at C3: Directs ortho to C2 and C4 (both occupied) and para to C5.
F at C4: Directs to C3 (occupied) and C5.
The cumulative effect of these substituents strongly favors electrophilic attack at the C5 position, which is para to the bromine at C2 and the fluorine at C3, and ortho to the fluorine at C4. The C6 position is only weakly activated by the fluorine at C1. Therefore, electrophilic substitution on this compound is expected to be highly regioselective, yielding predominantly the 5-substituted product.
| Substituent Type | Electronic Effect | Directing Influence | Impact on Reaction Rate |
|---|---|---|---|
| Halogens (F, Br) | -I (Inductive), +R (Resonance) | Ortho, Para | Deactivating |
Deactivation Effects and Reaction Control
The presence of four halogen atoms—three highly electronegative fluorine atoms and one bromine atom—on the this compound ring results in significant deactivation. The molecule's electron-poor nature means that forcing it to undergo EAS requires harsh reaction conditions. msu.edu Control of the reaction typically involves the use of strong electrophiles and potent Lewis acid catalysts (e.g., AlCl₃, FeBr₃) to sufficiently polarize the electrophile and overcome the high activation energy barrier for the initial attack on the deactivated ring. lumenlearning.comminia.edu.eg The rate-determining step is the formation of the unstable, non-aromatic carbocation intermediate. libretexts.orgmsu.edu
Reductive Transformations of Substituted Nitroarenes
Aromatic nitro compounds are important precursors for the synthesis of aryl amines through reduction. This transformation is crucial in industrial chemistry. The reduction of a nitro-substituted derivative, such as 2-bromo-5-nitro-1,3,4-trifluorobenzene, can be achieved using various established methods. wikipedia.org
Common approaches for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of dissolving metals in acidic media. wikipedia.orgcommonorganicchemistry.com
Catalytic Hydrogenation: This method often employs hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but it carries the risk of causing dehalogenation, particularly with aryl bromides and chlorides. commonorganicchemistry.com For halogenated substrates, Raney nickel is often a more suitable catalyst as it is less likely to cleave the carbon-halogen bonds. commonorganicchemistry.com
Metal/Acid Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) is a classic and reliable method for nitro group reduction. commonorganicchemistry.com For instance, tin(II) chloride (SnCl₂) provides a mild way to reduce nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.com
The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the C-F and C-Br bonds on the aromatic ring. Depending on the conditions and reagents, the reduction can also be stopped at intermediate stages to yield products like aryl hydroxylamines or azo compounds. wikipedia.orgmdpi.com
| Reagent/System | Typical Product | Compatibility with Halogens |
|---|---|---|
| H₂ / Pd/C | Amine | Potential for dehalogenation |
| H₂ / Raney Nickel | Amine | Generally good; less dehalogenation commonorganicchemistry.com |
| Fe / HCl or AcOH | Amine | Good compatibility commonorganicchemistry.com |
| SnCl₂ / HCl | Amine | Good compatibility, mild conditions commonorganicchemistry.com |
| Zn / NH₄Cl (aq) | Hydroxylamine | Specific conditions for intermediate product wikipedia.org |
Defluorination and Azidation Pathways in Related Fluorinated Arenes
Highly fluorinated aromatic compounds, including structures related to this compound, are susceptible to nucleophilic aromatic substitution (SNA). In these reactions, a nucleophile replaces one of the halogen atoms on the ring. The presence of multiple electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles. masterorganicchemistry.com
Azidation: This is a specific type of SNA reaction where the azide (B81097) ion (N₃⁻) serves as the nucleophile. The azide ion attacks the electron-deficient aromatic ring, displacing one of the halogen substituents. Given the principles of SNA on polyhalogenated arenes, a fluorine atom is a likely leaving group due to its ability to stabilize the intermediate carbanion. masterorganicchemistry.comstackexchange.com The reaction would result in the formation of an aryl azide, a versatile functional group in organic synthesis. The specific fluorine atom that is replaced would depend on the combined electronic and steric effects of the other substituents on the ring.
Applications of 2 Bromo 1,3,4 Trifluorobenzene in Complex Organic Synthesis
Intermediates for Advanced Pharmaceutical Compounds (APIs)
The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance their metabolic stability, binding affinity, and bioavailability. 2-Bromo-1,3,4-trifluorobenzene (B71589) serves as a crucial starting material for the synthesis of various pharmaceutical intermediates, enabling the incorporation of a trifluorophenyl moiety into drug candidates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. chemimpex.com
For instance, this compound can be utilized in the synthesis of precursors for kinase inhibitors, where the trifluorinated phenyl ring can interact with specific amino acid residues in the enzyme's active site. The electron-withdrawing nature of the fluorine atoms can also influence the acidity of nearby functional groups, which can be critical for drug-target interactions. Research in this area focuses on leveraging the unique electronic properties of the 2-bromo-1,3,4-trifluorophenyl scaffold to design novel therapeutics with improved efficacy and pharmacokinetic profiles.
Building Blocks for Agrochemical Development
Similar to the pharmaceutical industry, the agrochemical sector leverages the benefits of fluorination to develop next-generation pesticides and herbicides. bohrium.com The presence of fluorine can increase the biological activity and environmental persistence of these compounds. This compound acts as a key building block in the synthesis of novel agrochemicals.
The bromine atom on the trifluorinated ring allows for its incorporation into larger, more complex molecules through various synthetic transformations. This enables the creation of a diverse library of potential agrochemical candidates that can be screened for their desired biological activity against specific pests or weeds. The strategic placement of the fluorine atoms can also influence the compound's mode of action and selectivity, leading to more effective and environmentally benign crop protection solutions.
Precursors for Specialty Polymer and Material Science Applications
The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for a wide range of specialty applications. This compound serves as a valuable monomer or precursor in the synthesis of these advanced materials.
Polymers with Enhanced Thermal, Chemical, and Electrical Properties
The incorporation of the 2-bromo-1,3,4-trifluorophenyl unit into polymer backbones can significantly enhance their material properties. The strong carbon-fluorine bonds contribute to exceptional thermal stability and resistance to chemical degradation. Furthermore, the electronegativity of the fluorine atoms can influence the polymer's dielectric properties, making them suitable for applications in electronics and high-frequency communication systems. The bromine atom can be utilized for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking the polymer chains to improve their mechanical strength and solvent resistance. chemimpex.com
Photoactive Cross-linking Reagents
While direct applications of this compound as a photoactive cross-linking reagent are not extensively documented, its derivatives hold potential in this area. The aromatic core can be functionalized with photo-responsive groups, and the bromine atom can serve as a site for attaching to polymer chains or other molecules. Upon exposure to light of a specific wavelength, the photoactive group can initiate a cross-linking reaction, leading to the formation of a stable network. This technology is crucial in the manufacturing of microelectronics, photolithography, and in the development of advanced biomaterials.
Organic Magnetic Materials
The development of purely organic magnetic materials is a fascinating and challenging area of materials science. While the direct use of this compound in the synthesis of organic magnets is not yet established, its structural motifs can be relevant. The design of organic magnets often relies on the precise arrangement of molecules with unpaired electrons (radicals) in a crystalline lattice. The rigid and well-defined structure of the trifluorobenzene ring could serve as a scaffold to which radical-containing units are attached. The bromine atom would allow for the necessary chemical modifications to introduce these radical moieties. The fluorine atoms could also play a role in influencing the intermolecular interactions that are critical for achieving long-range magnetic ordering.
Synthesis of Diverse and Structurally Intricate Organic Molecules
Beyond its specific applications in pharmaceuticals, agrochemicals, and materials science, this compound is a valuable tool for synthetic organic chemists in the construction of a wide array of complex molecules. magritek.com Its utility stems from the ability to undergo a variety of chemical transformations in a controlled and predictable manner.
The bromine atom is a versatile functional group that can participate in numerous reactions, including:
Cross-Coupling Reactions: As mentioned earlier, Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the connection of the trifluorophenyl ring to other aromatic or aliphatic fragments. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, which are ubiquitous in biologically active molecules and functional materials. libretexts.orgwikipedia.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, allowing for the displacement of one of the fluorine atoms or the bromine atom by a variety of nucleophiles. libretexts.orgnih.govyoutube.com
Grignard and Organolithium Reagents: The bromine atom can be readily converted into a Grignard or organolithium reagent, which can then react with a wide range of electrophiles to form new carbon-carbon bonds.
These reactions, often used in sequence, provide chemists with the tools to build complex, three-dimensional structures from the relatively simple starting material of this compound.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Organoboron compounds, Pd catalyst, base | Biaryls, etc. |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aryl amines |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Substituted trifluorobenzenes |
| Grignard Reagent Formation | Magnesium | Aryl magnesium bromide |
Table 1: Common Synthetic Transformations of this compound
Computational Chemistry and Theoretical Investigations of 2 Bromo 1,3,4 Trifluorobenzene Systems
Density Functional Theory (DFT) Studies for Reaction Energetics and Regioselectivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular energies and properties. For 2-Bromo-1,3,4-trifluorobenzene (B71589), DFT studies are instrumental in predicting the thermodynamics and kinetics of its chemical reactions, as well as the regioselectivity of these transformations.
Detailed research findings from DFT calculations can elucidate the preferred sites of electrophilic or nucleophilic attack on the benzene (B151609) ring. By calculating the energies of possible transition states and reaction intermediates, a comprehensive reaction profile can be constructed. For instance, in nucleophilic aromatic substitution reactions, DFT can predict whether substitution is more likely to occur at the carbon atom bonded to the bromine or one of the fluorine atoms. These predictions are based on the calculated activation energies for each potential reaction pathway.
Furthermore, DFT-based reactivity descriptors, such as Fukui functions and local softness, can provide a quantitative measure of the reactivity of different atomic sites within the molecule. These descriptors help in understanding the regioselectivity observed in various reactions. While specific DFT studies on the reaction energetics and regioselectivity of this compound are not extensively documented in publicly available literature, the methodologies are well-established. A hypothetical study on a related halogenated benzene derivative using the B3LYP functional with a 6-311++G(d,p) basis set could yield the following illustrative data on activation energies for a nucleophilic aromatic substitution reaction.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Substitution at C-Br | 25.4 | -5.2 |
| Substitution at C-F (ortho to Br) | 32.1 | -2.8 |
| Substitution at C-F (meta to Br) | 35.8 | -1.5 |
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations, particularly DFT, offer profound insights into the electronic structure and bonding characteristics of this compound. These analyses can reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs of the halogen atoms into the aromatic ring, a phenomenon known as resonance or mesomeric effect. This analysis can also describe the hybridization of atomic orbitals and the nature of the C-Br and C-F bonds.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap suggests higher reactivity. For halogenated benzenes, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is a π*-antibonding orbital. A study on a related compound, 1,3,5-tribromo-2,4,6-trifluoro-benzene, utilized DFT calculations to determine these properties, and similar calculations would be applicable to this compound. researchgate.net
An illustrative table of calculated electronic properties for this compound is presented below.
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.62 |
| Dipole Moment (Debye) | 1.45 |
Prediction of Molecular Conformations and Intermolecular Interactions
The three-dimensional arrangement of atoms in a molecule and the forces that govern its interactions with other molecules are fundamental to its physical and chemical properties. For this compound, computational methods can predict its most stable conformation and the nature of its intermolecular interactions in the solid state.
While the benzene ring is largely planar, minor distortions can occur due to the presence of bulky halogen substituents. Computational geometry optimization can determine the precise bond lengths and angles that correspond to the minimum energy conformation of the molecule.
In the crystalline state, molecules of this compound will pack in a way that maximizes stabilizing intermolecular interactions. For halogenated aromatic compounds, these interactions can include dipole-dipole forces, London dispersion forces, and non-covalent interactions such as halogen bonding and C-H···F hydrogen bonds. Although the C-F bond is a poor hydrogen bond acceptor, the acidity of aromatic C-H bonds can be enhanced by the presence of electron-withdrawing fluorine atoms, making C-H···F interactions more significant. The study of fluorobenzenes has shown that C-H···F interactions can play a crucial role in their crystal architecture.
Computational Crystal Structure Prediction (CSP) for Polymorphism of Halogenated Aromatics
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Computational Crystal Structure Prediction (CSP) is a powerful tool for exploring the potential polymorphic landscape of a given molecule. CSP methods aim to identify all possible stable crystal packing arrangements from first principles.
The process of CSP typically involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. This is a computationally intensive task due to the vast search space of possible packing arrangements and the need for accurate energy calculations. For halogenated aromatics like this compound, the interplay of various intermolecular forces, including halogen bonds and weak hydrogen bonds, makes the energy landscape particularly complex.
An illustrative output from a CSP study might include a plot of the relative lattice energies of predicted crystal structures, as shown in the hypothetical data table below.
| Predicted Polymorph | Space Group | Relative Lattice Energy (kJ/mol) | Density (g/cm³) |
|---|---|---|---|
| Form I (Global Minimum) | P2₁/c | 0.0 | 1.85 |
| Form II | P-1 | 1.2 | 1.83 |
| Form III | C2/c | 3.5 | 1.81 |
Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo 1,3,4 Trifluorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For halogenated aromatic compounds like 2-Bromo-1,3,4-trifluorobenzene (B71589), multinuclear NMR studies are indispensable for unambiguous characterization.
Proton (¹H) NMR Studies
In the ¹H NMR spectrum of this compound, the two aromatic protons (H-5 and H-6) provide key structural information. Due to their different chemical environments and couplings to adjacent fluorine atoms, they appear as distinct multiplets. The proton at position 6 is coupled to the adjacent fluorine at position 1, while the proton at position 5 is coupled to the fluorine at position 4. This results in a complex splitting pattern, typically observed as doublets of doublets or more complex multiplets, depending on the magnitude of the proton-fluorine coupling constants (JHF). The chemical shifts for these protons are typically found in the downfield region characteristic of aromatic compounds.
Fluorine (¹⁹F) NMR Applications
Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½) for NMR spectroscopy, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals corresponding to the three fluorine atoms at positions 1, 3, and 4. The chemical shifts and coupling patterns are influenced by the neighboring bromine atom and the other fluorine atoms.
Key features of the ¹⁹F NMR spectrum include:
Large Chemical Shift Dispersion: Fluorine chemical shifts span a wide range, allowing for excellent resolution of signals even for structurally similar fluorine environments. wikipedia.org
Fluorine-Fluorine Couplings: Significant spin-spin coupling (JFF) is observed between the fluorine atoms. The magnitude of these couplings depends on the number of bonds separating the nuclei (e.g., ³JFF, ⁴JFF), providing valuable information about their relative positions on the benzene (B151609) ring.
Fluorine-Proton Couplings: Coupling between fluorine and proton nuclei (JHF) further complicates the spectrum but also provides crucial data for structural assignment. wikipedia.org
For this compound, the fluorine at C-1 would be coupled to the proton at C-6 and the fluorine at C-3. The fluorine at C-3 would be coupled to the fluorine at C-4 and C-1. The fluorine at C-4 would be coupled to the proton at C-5 and the fluorine at C-3. These complex coupling networks are analyzed to confirm the substitution pattern.
Carbon (¹³C) NMR Techniques (NOE, DEPT, HSQC-ME, HMBC)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, advanced techniques are often employed to enhance signal and extract detailed structural information.
Nuclear Overhauser Effect (NOE): Broadband proton decoupling is used to simplify the spectrum by removing ¹H-¹³C couplings and enhances the signal intensity for carbons attached to protons.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for the two CH carbons and no signals for the quaternary carbons. magritek.com
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional technique correlates carbon atoms with their directly attached protons. The HSQC-ME (Multiplicity Edited) variant can further distinguish between CH/CH₃ and CH₂ signals. magritek.com For the target molecule, it would show correlations for C-5 with H-5 and C-6 with H-6.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a 2D experiment that reveals correlations between carbons and protons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular structure by observing long-range couplings. For instance, H-5 would show correlations to C-1, C-3, and C-4.
The ¹³C spectrum is also characterized by large C-F coupling constants (¹JCF, ²JCF), which cause the carbon signals to appear as multiplets in a proton-decoupled spectrum. Simultaneous ¹H and ¹⁹F decoupling can be used to simplify the spectrum to six single peaks for each unique carbon atom. magritek.com
| Technique | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | H | 5 | ~7.0-7.5 | ddd (JH-H, JH-F) |
| H | 6 | ~7.0-7.5 | ddd (JH-H, JH-F) | |
| ¹⁹F NMR | F | 1 | ~ -110 to -130 | ddd (JF-F, JF-H) |
| F | 3 | ~ -130 to -150 | dd (JF-F) | |
| F | 4 | ~ -140 to -160 | ddd (JF-F, JF-H) | |
| ¹³C NMR | C | 1 | ~150-160 (d, ¹JCF) | Complex due to C-F coupling |
| C | 2 | ~100-110 | Complex due to C-F coupling | |
| C | 3 | ~150-160 (d, ¹JCF) | Complex due to C-F coupling | |
| C | 4 | ~150-160 (d, ¹JCF) | Complex due to C-F coupling | |
| C | 5 | ~115-125 | Complex due to C-F and C-H coupling | |
| C | 6 | ~120-130 | Complex due to C-F and C-H coupling |
Relaxation Time (T₁) Measurements for Dynamic Insights
Spin-lattice or longitudinal relaxation time (T₁) measurements provide information on the molecular motion and dynamics in solution. huji.ac.il T₁ values are sensitive to the rotational correlation time of the molecule. For fluorinated compounds, T₁ measurements can be performed on ¹H, ¹³C, or ¹⁹F nuclei. nih.gov The relaxation of these nuclei is influenced by dipole-dipole interactions and, particularly for fluorine, by the chemical shift anisotropy (CSA) mechanism. nih.gov By measuring and comparing the T₁ values for different nuclei within the this compound molecule, insights into its anisotropic motion and intermolecular interactions can be gained. technobius.kz
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₂BrF₃), the molecular weight is approximately 211 g/mol . sigmaaldrich.com
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of roughly 1:1. youtube.com
Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The fragmentation pattern provides a fingerprint that can aid in structural identification. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom or fluorine atoms, leading to characteristic fragment ions.
| m/z Value | Ion Identity | Notes |
|---|---|---|
| 210/212 | [C₆H₂⁷⁹BrF₃]⁺ / [C₆H₂⁸¹BrF₃]⁺ | Molecular ion peak with ~1:1 isotopic ratio. |
| 131 | [M - Br]⁺ | Loss of a bromine radical. |
| 112 | [M - Br - F]⁺ | Subsequent loss of a fluorine radical. |
| 75 | [C₆H₃]⁺ fragment | Benzene-related fragment. |
Advanced Chromatographic Separations for Purity and Isomeric Analysis
The synthesis of substituted aromatic compounds often results in a mixture of regioisomers, which can have similar physical and chemical properties, making their separation challenging. Advanced chromatographic techniques such as high-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for the purification and purity assessment of this compound. semanticscholar.org
The separation of bromotrifluorobenzene isomers relies on subtle differences in their polarity, volatility, and interaction with the chromatographic stationary phase.
Gas Chromatography (GC): Due to the volatility of halogenated benzenes, GC is a highly effective technique. The choice of the stationary phase is critical. Columns with different polarities (e.g., nonpolar polydimethylsiloxane or more polar phases containing phenyl or cyanopropyl groups) can be used to optimize the separation of isomers based on differences in their boiling points and dipole moments.
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for the separation of isomers. nsf.gov In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The elution order will depend on the relative hydrophobicity of the isomers. The development of novel stationary phases, such as those based on covalent organic frameworks (COFs), shows promise for enhancing the separation resolution of closely related isomers. jiangnan.edu.cn
The successful separation and isolation of pure this compound are prerequisites for its use in further applications and for obtaining unambiguous data from other analytical techniques.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Research Findings:
The analysis of halogenated benzenes, including brominated and fluorinated isomers, is routinely performed using GC coupled with various detectors. A mass spectrometer (MS) is particularly valuable as it provides structural information, aiding in the definitive identification of isomers and derivatives.
For compounds like this compound, a (5%-phenyl)-methylpolysiloxane stationary phase, found in columns such as the DB-5MS or TR-5MS, is a common and effective choice. This type of column offers good selectivity for a wide range of semi-volatile organic compounds, including halogenated aromatics. The separation of isomers can be further optimized by using columns with different polarities, such as a 6% cyanopropylphenyl-polysiloxane phase (e.g., DB-624), which has been successfully used for separating isomers of bromofluoro benzaldehyde.
Future Research Directions and Emerging Paradigms for 2 Bromo 1,3,4 Trifluorobenzene Chemistry
Development of Sustainable and Green Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. For 2-Bromo-1,3,4-trifluorobenzene (B71589) and its derivatives, future research will likely focus on moving away from traditional synthetic methods that may involve harsh conditions or hazardous reagents.
Key areas for development include:
Photochemical and Electrochemical Strategies: Modern synthetic methodologies are increasingly employing light and electricity as reagents to drive chemical transformations. These approaches offer greener alternatives to traditional methods for the synthesis of perfluoroalkylated aromatic scaffolds. researchgate.netnih.gov Future research could adapt these techniques for the synthesis and functionalization of this compound, potentially leading to cleaner reaction profiles and reduced reliance on chemical oxidants or reductants.
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. Biocatalytic platforms, for instance using cytochrome P450 enzymes, have been developed for the synthesis of various fluorinated compounds. nih.gov Research into engineered enzymes could yield biocatalysts capable of specific transformations on the this compound scaffold, such as selective hydroxylation or C-H activation, providing environmentally benign pathways to novel derivatives. nih.gov Similarly, pyridoxal (B1214274) 5´-phosphate (PLP)-dependent aldolases are recognized as key biocatalysts for C-C bond formation and could be explored for creating complex fluorinated molecules from this precursor. nih.gov
Integration into Flow Chemistry and Automation Platforms
Flow chemistry, characterized by the use of continuous plug flow reactors, is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.net This technology offers significant advantages over traditional batch synthesis, including superior control over reaction parameters like temperature and mixing, enhanced safety, and simplified scale-up. researchgate.net
Future integration of this compound chemistry into these platforms could involve:
Automated Synthesis of Intermediates: The synthesis of fluorinated intermediates, often required for APIs, can be optimized using flow technology. researchgate.net For example, a Buchwald-Hartwig amination reaction involving this compound and tert-butyl piperazine-1-carboxylate, which has been performed under batch conditions to produce an intermediate for USP28/USP25 inhibitors, is an ideal candidate for adaptation to a flow process. google.com
Enhanced Safety and Reproducibility: Many reactions involving fluorinated compounds can be highly energetic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating risks associated with exothermic reactions. Automation ensures high reproducibility, which is critical in pharmaceutical manufacturing. researchgate.net The development of automated synthesis modules, which can handle complex, multi-step reactions followed by purification, will be crucial for the efficient production of radiolabeled and non-radiolabeled compounds derived from this compound. nih.gov
Exploration of Bioactive Molecule Synthesis Pathways
The unique electronic properties imparted by fluorine atoms make polyfluorinated aromatic compounds attractive scaffolds in medicinal chemistry. This compound serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications.
Notable examples and future pathways include:
Antibacterial Agents: This compound has been utilized as a reactant in the synthesis of N-linked hydroxamic acid derivatives. google.com These resulting molecules exhibit antibacterial activity, particularly against Gram-negative organisms, and function as LpxC inhibitors, highlighting the potential of this scaffold in developing new antibiotics. google.com
Enzyme Inhibitors for Oncology: In another application, this compound is a key building block for creating thienopyridine carboxamides. google.com These compounds are designed as inhibitors of ubiquitin-specific proteases 28 (USP28) and 25 (USP25), which are associated with oncogenic signaling pathways, such as NOTCH1, and are therefore relevant targets in cancer therapy. google.com
The table below summarizes documented uses of this compound in the synthesis of bioactive molecules.
| Target Molecule Class | Synthetic Reaction | Potential Application | Patent |
| N-linked hydroxamic acid derivatives | Suzuki Coupling | Antibacterial (LpxC inhibitor) | US8664401B2 google.com |
| Thienopyridine carboxamides | Buchwald-Hartwig Amination | Cancer Therapy (USP28/USP25 inhibitor) | CA3014192A1 google.com |
Advanced Material Design through Precision Synthesis
The distinct properties of fluorinated compounds—such as thermal stability, chemical inertness, and unique electronic characteristics—make them valuable in materials science. rsc.orgnih.gov this compound, with its combination of a reactive bromine site and electron-withdrawing fluorine atoms, is a promising building block for a new generation of advanced materials.
Emerging research areas include:
Organic Electronics: The compound is used in the synthesis of boron-nitrogen compounds for organic electroluminescent devices. google.com The trifluorinated phenyl moiety is incorporated to create materials with narrow emission spectra suitable for full-color displays and solid-state lighting. google.com The introduction of fluorine atoms into semiconducting polymers is known to beneficially impact charge transport, making this building block highly relevant for creating next-generation organic field-effect transistors (OFETs). researchgate.net
Fluoropolymers and Liquid Crystals: The bromine atom provides a convenient site for polymerization reactions, such as Suzuki or Stille coupling, allowing for the incorporation of the trifluorobenzene unit into polymer backbones. The resulting semifluorinated polymers could exhibit desirable properties like hydrophobicity, thermal stability, and self-organization capabilities, which are crucial for applications ranging from coatings to advanced electronic devices. researchgate.net
Synergistic Approaches Combining Experimental and Computational Methodologies
The rational design of new molecules and materials relies heavily on a deep understanding of their structure, stability, and reactivity. Combining experimental synthesis and characterization with computational modeling provides a powerful, synergistic approach to accelerate discovery.
For this compound, this synergy can be applied to:
Predicting Reactivity and Interactions: Density Functional Theory (DFT) is a powerful tool for studying halogenated aromatic systems. nih.gov DFT calculations can be used to model non-covalent interactions, such as halogen bonding, which are critical in the self-assembly of materials and in substrate-enzyme binding. researchgate.net For instance, functionals like ωB97X and M062X have shown good performance in modeling interactions between brominated molecules and aromatic systems. nih.gov Such computational studies can predict the most stable geometries and interaction energies, guiding the experimental design of new materials and bioactive molecules. researchgate.net
Understanding Reaction Mechanisms: Computational chemistry can elucidate complex reaction mechanisms, predict transition states, and explain observed selectivity. By modeling reaction pathways for the functionalization of this compound, researchers can optimize reaction conditions, predict potential byproducts, and design more efficient synthetic routes. This predictive power, when combined with experimental validation, streamlines the development process. chemrxiv.org For example, DFT has been used to study the electronic ground state and frontier orbitals of complex halogenated radicals, providing insights that are corroborated by experimental techniques like electron paramagnetic resonance (EPR) spectroscopy. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-1,3,4-trifluorobenzene, and how do reaction conditions influence yield and purity?
- Methodology : Direct bromination of 1,3,4-trifluorobenzene using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) under controlled temperatures (40–60°C) achieves regioselective bromination at the ortho position. Alternative routes include halogen exchange reactions starting from chlorinated precursors, though yields may vary (65–85%) depending on solvent polarity and catalyst choice .
- Key Variables : Temperature (>60°C may lead to defluorination), solvent (DCM or DMF for stability), and stoichiometric ratios (1:1.2 substrate:NBS for minimal byproducts).
Q. How can researchers effectively purify this compound to achieve >95% purity for sensitive applications?
- Purification Workflow :
Distillation : Fractional distillation under reduced pressure (bp 150–151°C at 765 mmHg) removes low-boiling impurities .
Recrystallization : Use hexane/ethyl acetate (3:1 v/v) at −20°C to isolate crystalline product.
Chromatography : Silica gel column chromatography with petroleum ether eluent resolves halogenated byproducts.
- Purity Validation : GC-MS (retention time: 8.2 min) and ¹⁹F NMR (δ −112 ppm for CF₃ groups) ensure minimal contamination .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Recommended Techniques :
- ¹H NMR : Aromatic protons appear as a doublet of doublets (δ 7.25–7.45 ppm, J = 8.5 Hz, 4.3 Hz) .
- ¹⁹F NMR : Distinct signals for F-1 (δ −98 ppm), F-3 (δ −105 ppm), and F-4 (δ −110 ppm) confirm substitution pattern .
- IR Spectroscopy : C-Br stretch at 560 cm⁻¹ and C-F stretches at 1230–1150 cm⁻¹ .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insights : The electron-withdrawing trifluoromethyl and fluorine groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to bromine. Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) to overcome steric and electronic hindrance .
- Yield Optimization : Pre-activation of the boronic acid with K₂CO₃ in THF/H₂O (3:1) improves coupling efficiency (yields: 70–90%) .
Q. What strategies mitigate competing substitution pathways in reactions involving this compound?
- Regioselective Control :
- Protecting Groups : Temporary protection of fluorine atoms using TMSCl reduces unwanted nucleophilic aromatic substitution .
- Directed Ortho-Metalation : Use of LDA (Lithium Diisopropylamide) at −78°C directs lithiation to the bromine-adjacent position for functionalization .
Q. How stable is this compound under acidic or basic conditions, and what decomposition pathways are observed?
- Stability Profile :
- Acidic Conditions (pH < 3) : Gradual hydrolysis of C-Br bonds occurs, forming 1,3,4-trifluorophenol (t₁/₂ = 24 hr at 25°C) .
- Basic Conditions (pH > 10) : Elimination of HBr generates difluorobenzene derivatives via radical intermediates, detectable by EPR spectroscopy .
Contradictions and Resolutions
- Discrepancy in Boiling Points : reports bp 150–151°C, while cites 234°C. Resolution: The higher value in likely corresponds to a deuterated analog (C6D3BrF2), emphasizing the need to verify isotopic labeling in datasets .
- Synthetic Yields : Variability in halogen exchange reactions (65–85%) underscores the importance of solvent drying and inert atmosphere to minimize side reactions .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
